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acid

CAS No.: 1031417-54-5

Cat. No.: B2421912 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

"privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high

affinity. The indazole ring system is a premier example of such a scaffold.[1][2] Its unique

combination of a fused aromatic system, a hydrogen bond-donating NH group, and a hydrogen

bond-accepting pyridine-like nitrogen atom makes it an exceptional bioisostere for native

structures like indole and phenol.[1] This mimicry, coupled with enhanced metabolic stability

and synthetic tractability, has cemented the indazole core in a portfolio of FDA-approved drugs,

including kinase inhibitors like Pazopanib and Axitinib, and the antiemetic Granisetron.[2]

This guide provides a detailed technical overview of a specific, highly functionalized derivative:

7-chloro-1H-indazole-5-carboxylic acid. The strategic placement of the chloro and carboxylic

acid groups on the indazole core makes this molecule a versatile and valuable building block

for synthetic chemists. The carboxylic acid serves as a primary handle for amide bond

formation—a cornerstone of drug-linker chemistry—while the chloro substituent offers a site for

advanced cross-coupling reactions, enabling the exploration of diverse chemical space. We will

delve into its core identifiers, physicochemical properties, a representative synthesis strategy,

and its critical applications for researchers and drug development professionals.

Part 1: Molecular Identification and
Physicochemical Properties
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Precise identification is the foundation of all chemical research. The canonical SMILES and

InChI strings provide unambiguous, machine-readable representations of the molecular

structure.

Identifier Value Source

IUPAC Name
7-chloro-1H-indazole-5-

carboxylic acid
-

CAS Number 1031417-54-5 [3]

Molecular Formula C₈H₅ClN₂O₂ [4]

Molecular Weight 196.59 g/mol [3]

Canonical SMILES
C1=C(C=C(C2=C1C=NN2)Cl)

C(=O)O
[4]

InChI

InChI=1S/C8H5ClN2O2/c9-6-

2-4(8(12)13)1-5-3-10-11-

7(5)6/h1-3H,(H,10,11)

(H,12,13)

[4]

InChIKey
FWEAJWWRFMELBH-

UHFFFAOYSA-N
[4]

Predicted XlogP 2.1 [4]

Physical State Brown to pale brown solid [3]

Part 2: A Representative Synthesis Workflow for the
Indazole Core
While specific, scaled-up manufacturing protocols for 7-chloro-1H-indazole-5-carboxylic acid
are often proprietary, a robust synthesis can be designed based on established methods for

constructing the indazole ring system.[2][5] A common and effective strategy involves the

cyclization of an appropriately substituted ortho-tolunitrile derivative. This approach provides

excellent control over regiochemistry.
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The following protocol is a representative, self-validating workflow. The causality for each step

is explained to provide insight into the experimental design.

Experimental Protocol: Synthesis via Diazotization-
Cyclization
Objective: To synthesize the 7-chloro-1H-indazole-5-carboxylic acid core from a

functionalized aniline precursor.

Step 1: Synthesis of the Precursor - Methyl 3-amino-5-chloro-4-methylbenzoate

Rationale: This step assembles the required carbon skeleton with the amine and methyl

groups positioned ortho to each other, which is critical for the subsequent cyclization to form

the five-membered nitrogen-containing ring. The ester group serves as a protected form of

the final carboxylic acid.

Procedure:

Begin with commercially available 3-amino-4-methylbenzoic acid.

Protect the amine group (e.g., via acetylation with acetic anhydride).

Perform a regioselective chlorination at the position ortho to the activating amino group

and para to the deactivating carboxyl group.

Esterify the carboxylic acid using methanol under acidic conditions (e.g., Fischer

esterification with H₂SO₄).

Deprotect the amine group (e.g., via hydrolysis) to yield the aniline precursor.

Step 2: Diazotization of the Aniline Precursor

Rationale: This is the key activation step. The primary aromatic amine is converted into a

diazonium salt using a nitrite source under acidic conditions. The resulting diazonium group

is an excellent leaving group (N₂) and facilitates the subsequent intramolecular cyclization.

Procedure:
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Dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 equiv) in a suitable acidic

medium (e.g., aqueous HCl or H₂SO₄) at 0-5 °C. The low temperature is critical to prevent

the premature decomposition of the unstable diazonium salt.

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining

the temperature below 5 °C.

Stir the reaction mixture at this temperature for 30-60 minutes. The reaction progress can

be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

Step 3: Intramolecular Cyclization to form the Indazole Ring

Rationale: The diazonium salt intermediate undergoes an intramolecular cyclization. The

adjacent methyl group is deprotonated, and the resulting carbanion attacks the diazonium

group, displacing nitrogen gas and forming the indazole ring. This is a classic method for

indazole synthesis.

Procedure:

Slowly warm the reaction mixture to room temperature. Vigorous evolution of N₂ gas

should be observed.

Continue stirring for several hours or until the gas evolution ceases. Monitor the reaction

completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

The product at this stage is the methyl ester of the target molecule.

Step 4: Hydrolysis of the Ester

Rationale: The final step is the deprotection of the carboxylic acid. Basic hydrolysis

(saponification) is a standard and high-yielding method for converting the methyl ester back

to the carboxylic acid.

Procedure:

Add a solution of sodium hydroxide (NaOH, ~3.0 equiv) to the reaction mixture.
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl

until the pH is ~2-3.

The desired product, 7-chloro-1H-indazole-5-carboxylic acid, will precipitate out of the

solution.

Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry

under vacuum.

Workflow Visualization
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Step 1: Precursor Assembly

Step 2: Activation

Step 3: Ring Formation

Step 4: Deprotection & Isolation
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Fig 1. Representative synthetic pathway for 7-chloro-1H-indazole-5-carboxylic acid.
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Part 3: Applications in Drug Discovery and
Medicinal Chemistry
The true value of 7-chloro-1H-indazole-5-carboxylic acid lies in its utility as a molecular

scaffold for building more complex drug candidates. The indazole core itself is known to

interact with the hinge region of many protein kinases, making it a foundational element in the

design of kinase inhibitors.[1]

Kinase Inhibitor Development: The indazole moiety can form critical hydrogen bonds with the

backbone of the kinase hinge, mimicking the interaction of the natural ATP substrate. The

carboxylic acid at the 5-position can be used as an anchor point to extend a side chain into

the solvent-exposed region, allowing chemists to fine-tune selectivity and physicochemical

properties.

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD

campaigns. The core indazole fragment provides a high-probability binding motif, while the

functional handles (chloro and carboxyl) allow for rapid library generation to explore the

surrounding binding pockets of a target protein.[1]

Intermediate for Complex Heterocycles: Indazole derivatives are key intermediates in the

synthesis of complex molecules. For example, related indazole amines are used to construct

potent therapeutics like Lenacapavir, an HIV capsid inhibitor.[6] This highlights the role of

functionalized indazoles as critical building blocks for novel therapeutic agents.

Probes for Chemical Biology: By attaching fluorescent tags or biotin labels via the carboxylic

acid group, researchers can create chemical probes to study the localization and interactions

of target proteins within a cellular context.

Part 4: Safety and Handling
As with any laboratory chemical, proper handling of 7-chloro-1H-indazole-5-carboxylic acid
is essential.

Hazard Statements: Based on data for similar compounds, it may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
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Precautionary Statements:

Wear protective gloves, eye protection, and face protection (P280).

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

Use only outdoors or in a well-ventilated area (P271).

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305+P351+P338).

Storage: Store in a dry, well-sealed container at room temperature (20-22 °C), preferably

under an inert atmosphere.[3]

This molecule is intended for research and development purposes only and should be handled

by trained professionals in a laboratory setting.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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